Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
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Overview
Description
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt is a useful research compound. Its molecular formula is C14H16F4N2O3 and its molecular weight is 336.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
Azetidine-3-carboxylic acid derivatives exhibit versatility in organic synthesis. For example, Povidaichyk et al. (2020) described the synthesis of propargyl trifluoroacetic acid amide and explored its interaction with bromine, highlighting the potential for forming a variety of heterocyclic compounds including azetidines (Povidaichyk et al., 2020). Similarly, the work by Patel, Malik, and Bhatt (2009) on synthesizing novel Biphenyl 4-Carboxylic Acid derivatives demonstrates the synthesis of complex molecules involving azetidine rings (Patel, Malik, & Bhatt, 2009).
Peptide Mimetics and Medicinal Chemistry
Azetidine derivatives are significant in medicinal chemistry, particularly as peptide mimetics. Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid analogs, which are tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). In 2015, Roy et al. utilized trifluoroacetic acid to promote multicomponent coupling, including azetidines, to produce medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Synthesis of Enantiopure Amino Acids
Enders and Gries (2005) reported a versatile asymmetric synthesis of azetidine-type amino acids, demonstrating their importance in producing enantiopure compounds for medicinal applications (Enders & Gries, 2005).
Role in Pathogenesis and Toxicity
Azetidine derivatives can also be significant in understanding pathogenesis and toxicity. For instance, Liu et al. (2015) explored the synthesis of 3-fluoro-Aze amino acids and their potential role in inhibiting pancreatic cancer cell growth (Liu et al., 2015). Additionally, Rubenstein et al. (2006) identified azetidine-2-carboxylic acid in garden beets, discussing its misincorporation into proteins and the associated toxic effects (Rubenstein et al., 2006).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.C2HF3O2/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;3-2(4,5)1(6)7/h1-4,10,14H,5-8H2,(H,15,16);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZYLVQLFWZDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.